Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
Description
Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-: is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxyl and methyl groups
Properties
CAS No. |
61983-38-8 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7-3-4-10-9(5-7)6-11(8(2)14)13(16)12(10)15/h3-6,15-16H,1-2H3 |
InChI Key |
XFZZKVLYZBELQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antioxidant, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may be used in the treatment of various diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The naphthalene ring can also interact with hydrophobic regions of biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(1-hydroxy-2-naphthalenyl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
- Tetramethyl acetyloctahydronaphthalenes
Uniqueness
Ethanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is unique due to the presence of both hydroxyl and methyl groups on the naphthalene ring. This combination of functional groups provides distinct chemical and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
